4-(3-丁烯氧基)苯甲腈

描述

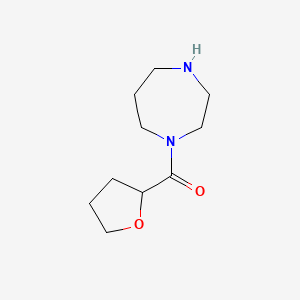

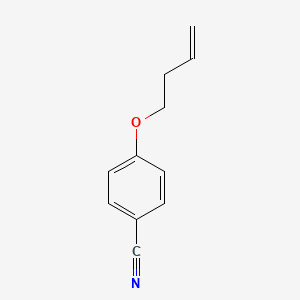

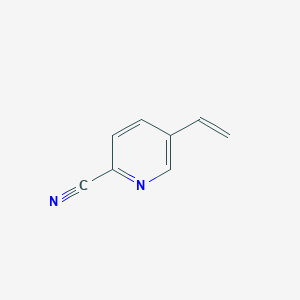

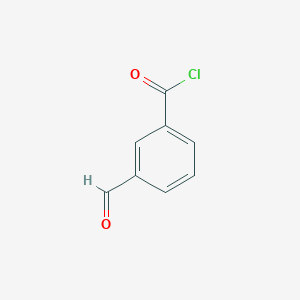

“4-(3-Butenyloxy)benzonitrile” is a chemical compound with the molecular formula C11H11NO . It is a derivative of benzonitrile, which is a colorless chemical compound with a sweet almond odor .

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives can be studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes . Through natural bond orbital (NBO) analysis, the charge delocalization within the molecule can be studied .Chemical Reactions Analysis

The chemical reactions involving benzonitrile derivatives are complex and can involve various steps . For example, the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride involves the formation of benzaldoxime, followed by the dehydration of in situ generated benzaldoxime to benzonitrile .Physical And Chemical Properties Analysis

Benzonitrile is a colorless chemical compound with a sweet almond odor . It is used as a common solvent in the perfumery and pharmaceutical industries and as a solvent to extract fatty acids and hydrocarbons .科学研究应用

高压锂离子电池的电解质添加剂

一项研究探索了使用 4-(三氟甲基)-苯甲腈作为高压锂离子电池中锂镍锰氧化物正极的新型电解质添加剂。该化合物显着提高了电池的循环稳定性,展示了其作为电池技术中有效添加剂的潜力 (Huang 等人,2014 年)。

液晶行为和光物理性质

另一项研究重点关注一系列具有液晶行为潜力的发光苯甲腈,即介晶化合物。这些化合物显示出在材料科学中的应用前景,特别是在显示器和光学器件的开发中 (Ahipa 等人,2014 年)。

腐蚀抑制

苯甲腈衍生物因其在酸性介质中作为低碳钢的缓蚀剂的作用而受到研究。这些化合物表现出优异的缓蚀效率,展示了它们在材料保护和保存方面的潜力 (Chaouiki 等人,2018 年)。

作用机制

安全和危害

未来方向

The future directions in the research of benzonitrile derivatives involve the development of green synthesis methods . The use of ionic liquid as a recycling agent has been proposed as a novel green synthetic route . This method is applicable to the green synthesis of a variety of aromatic, heteroaromatic, and aliphatic nitriles with excellent yields .

属性

IUPAC Name |

4-but-3-enoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h2,4-7H,1,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTAVQKUTUYWGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30553519 | |

| Record name | 4-[(But-3-en-1-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Butenyloxy)benzonitrile | |

CAS RN |

115022-60-1 | |

| Record name | 4-[(But-3-en-1-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Methoxyphenyl)azo]-morpholine](/img/structure/B1316736.png)

![3-Oxa-8-azabicyclo[3.2.1]octane](/img/structure/B1316749.png)

![Pyrazolo[1,5-a]pyridin-6-ol](/img/structure/B1316758.png)

![1-[1,2,3,4]Tetraazolo[1,5-a]pyridin-6-yl-1-ethanone](/img/structure/B1316764.png)